6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base to form 1,2,4-triazole derivatives.
Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazolo-thiadiazole core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. It is also studied for its antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antitubercular agent . Its ability to inhibit specific enzymes makes it a candidate for drug development against tuberculosis and other bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes. For example, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic amino acids in bacteria . This inhibition disrupts bacterial growth and replication, making it effective against bacterial infections.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazole rings.
3,6-Disubstituted 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These derivatives have different substituents at the 3 and 6 positions, affecting their biological activity and chemical properties.
Uniqueness
6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the dimethoxyphenyl and isopropyl groups, which enhance its chemical stability and biological activity. These substituents also influence its solubility and interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4O2S/c1-8(2)12-15-16-14-18(12)17-13(21-14)9-5-6-10(19-3)11(7-9)20-4/h5-8H,1-4H3 |
InChI Key |
ZIGVONHOKHVYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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